molecular formula C12H7BrFN3 B12924287 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine CAS No. 944581-05-9

6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B12924287
CAS No.: 944581-05-9
M. Wt: 292.11 g/mol
InChI Key: DCJOLGXJMBTJEY-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by the presence of a bromine atom at the 6th position and a fluorophenyl group at the 2nd position of the imidazo[1,2-a]pyrimidine core

Properties

CAS No.

944581-05-9

Molecular Formula

C12H7BrFN3

Molecular Weight

292.11 g/mol

IUPAC Name

6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C12H7BrFN3/c13-9-5-15-12-16-11(7-17(12)6-9)8-1-3-10(14)4-2-8/h1-7H

InChI Key

DCJOLGXJMBTJEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=NC3=N2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with 4-fluorobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are often employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit protein kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
  • 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine
  • 6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine

Comparison: 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .

Biological Activity

6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 6th position and a para-fluorophenyl group at the 2nd position of its imidazo[1,2-a]pyrimidine core, contributing to its unique chemical properties and biological interactions.

  • Molecular Formula : C12H8BrFN3
  • Molecular Weight : 291.12 g/mol
  • Structural Characteristics : The presence of bromine and fluorine enhances the compound's reactivity and interaction with biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its derivatives have been studied for their ability to inhibit various cancer cell lines, including HCT116 and HepG2. In vitro studies have demonstrated that some derivatives can act as dual-function inhibitors, targeting key enzymes involved in cancer progression.

  • Case Study : A study reported that certain derivatives of this compound showed remarkable cytotoxic activity in the micromolar range against HCT116 cells, indicating potential for further development into anticancer therapies .

Antibacterial Activity

The compound also shows promise as an antibacterial agent. Its structural features allow it to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth.

  • Research Findings : In vitro evaluations have shown that imidazo[1,2-a]pyrimidines possess antibacterial properties against various strains, with some derivatives demonstrating MIC values comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The compound is believed to bind to the active sites of specific enzymes or receptors, preventing substrate binding and subsequent catalytic activity. This interaction is crucial for its anticancer and antibacterial effects.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
6-Bromoimidazo[1,2-a]pyridineImidazo[1,2-a]pyridineLacks the fluorophenyl group
2-(4-Fluorophenyl)imidazo[1,2-a]pyridineImidazo[1,2-a]pyridineLacks the bromine atom
6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidineImidazo[1,2-a]pyrimidineContains a different fluorophenyl substitution
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidineImidazo[1,2-a]pyrimidineContains iodine instead of fluorine

The distinct arrangement of substituents in this compound provides it with unique chemical and biological properties compared to its analogs. This uniqueness enhances its potential applications in drug development and material science.

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